Chemical structure and properties of Nanchangmycin free acid
Chemical structure and properties of Nanchangmycin free acid
Chemical Structure, Properties, and Bioactive Mechanisms[1]
Executive Summary Nanchangmycin (NCMC) is a potent polyether ionophore antibiotic originally isolated from Streptomyces nanchangensis.[1] While commercially available primarily as a sodium salt, the free acid form (C47H78O14) represents the protonated, lipophilic species critical for specific cation-transport mechanisms and intracellular bioavailability. Beyond its historical use as an insecticidal and antibacterial agent, Nanchangmycin has emerged as a high-value target in drug development due to its broad-spectrum antiviral activity (Zika, SARS-CoV-2) and anti-fibrotic properties via the inhibition of the FYN/PTK2 signaling axis. This guide provides a rigorous technical breakdown of the free acid's chemistry, handling, and mechanistic behavior.
Part 1: Chemical Identity & Structural Architecture
Nanchangmycin belongs to the class of carboxylic polyether ionophores, sharing structural homology with dianemycin and monensin. Its architecture is defined by a complex polyketide backbone folded into a pseudo-cyclic conformation via hydrogen bonding, stabilized by a terminal carboxylic acid and a glycosidic moiety.
Structural Components
The molecule (MW: 867.12 g/mol for free acid) is composed of three distinct structural domains:
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Polyether Backbone (Aglycone): A hydrophobic carbon chain containing multiple tetrahydrofuran (THF) and tetrahydropyran (THP) rings. This backbone forms the "host" cavity that sequesters cations.
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Spiroketal System: A rigid spiro-ring fusion that locks the backbone into a specific conformation, essential for ion selectivity.
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Glycosylation: A specific deoxysugar, 4-O-methyl-L-rhodinose , attached at the C-19 position.[2] This sugar moiety is critical for the molecule's biological recognition and toxicity profile.
Stereochemistry & Functional Groups
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Carboxylic Acid Head (C-1): In the free acid form, this group is protonated (-COOH). In physiological pH or basic conditions, it deprotonates (-COO⁻) to form a salt bridge with the ligated cation (usually Na⁺ or K⁺), creating a neutral, lipid-soluble complex capable of traversing cell membranes.
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Hydroxyl Groups: Multiple secondary hydroxyls line the interior of the pseudo-cyclic structure, providing coordination sites for the metal ion.
Part 2: Physicochemical Properties[4]
The distinction between Nanchangmycin Free Acid and its Sodium Salt is critical for experimental design, particularly in membrane permeability studies and chemical synthesis.
Table 1: Physicochemical Profile
| Property | Nanchangmycin Free Acid | Nanchangmycin Sodium Salt |
| CAS Number | 65101-87-3 (Generic/Salt) | 65101-87-3 (Specific) |
| Formula | C47H78O14 | C47H77NaO14 |
| Molecular Weight | 867.12 g/mol | 889.10 g/mol |
| State | White crystalline solid or powder | White powder |
| Solubility (Organic) | High (DMSO, EtOH, MeOH, Ethyl Acetate) | High (DMSO, EtOH) |
| Solubility (Aqueous) | Negligible (Hydrophobic) | Low/Sparingly Soluble |
| pKa (COOH) | ~5.5 - 6.5 (Estimated in mixed solvent) | N/A (Already ionized) |
| Lipophilicity (LogP) | High (facilitates membrane crossing) | Moderate (until complexed) |
Part 3: Mechanism of Action & Biological Profile
Nanchangmycin functions as an electroneutral ionophore. It does not form a permanent pore but acts as a mobile carrier shuttle.
Ionophore Dynamics
The free acid form is essential for the "return trip" of the shuttle mechanism.
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Loading: At the membrane interface (high pH/cation conc.), the carboxylic acid deprotonates, and the molecule wraps around a cation (Na⁺/K⁺), forming a neutral lipophilic complex.
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Transport: The complex diffuses across the lipid bilayer.
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Release: In the acidic environment (or low cation conc.) of the destination compartment, the cation is released.
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Protonation (Critical Step): The carboxylate group accepts a proton (H⁺) to regenerate the Free Acid .
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Recycling: The neutral free acid diffuses back across the membrane to repeat the cycle, effectively exchanging metal cations for protons (M⁺/H⁺ antiport).
Signal Transduction & Antiviral/Anti-fibrotic Pathways
Recent high-throughput screens have identified Nanchangmycin as a potent inhibitor of viral entry (Zika, SARS-CoV-2) and liver fibrosis. This activity is linked to the disruption of intracellular ion homeostasis (Ca²⁺ influx) and subsequent inhibition of kinase networks.
Figure 1: Mechanistic pathway of Nanchangmycin, illustrating the ionophore shuttle cycle and downstream inhibition of fibrotic and viral pathways.
Part 4: Experimental Protocols
Protocol: Generation of Nanchangmycin Free Acid
Most commercial sources supply the sodium salt. For specific mechanistic studies requiring the protonated form, or for chemical modification, the free acid must be generated in situ.
Materials:
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Nanchangmycin Sodium Salt (Commercial)
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Ethyl Acetate (EtOAc) - ACS Grade
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Hydrochloric Acid (1M HCl)[3]
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Saturated NaCl (Brine)[3]
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Anhydrous Sodium Sulfate (Na₂SO₄)
Methodology:
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Dissolution: Dissolve 100 mg of Nanchangmycin Sodium Salt in 10 mL of Ethyl Acetate.
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Acidification: Add 10 mL of 1M HCl to the organic phase in a separatory funnel.
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Partition: Shake vigorously for 2 minutes to allow proton exchange. The lipophilic free acid will remain in the EtOAc layer; Na⁺ ions will migrate to the aqueous layer.
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Separation: Drain the aqueous layer.
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Wash: Wash the organic layer twice with 10 mL of deionized water, then once with 10 mL of brine to remove residual acid and water.
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Drying: Collect the organic layer and add anhydrous Na₂SO₄ (approx. 1-2 g) to absorb trace water. Let stand for 10 minutes.
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Isolation: Filter off the solid Na₂SO₄ and evaporate the Ethyl Acetate under reduced pressure (Rotavap) at 40°C.
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Result: The residue is Nanchangmycin Free Acid . Store at -20°C.
Protocol: Solubilization for Cell Culture (Stock Solution)
Objective: Prepare a stable 10 mM stock solution.
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Solvent Choice: DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid ethanol if high concentrations (>10 mM) are needed for long-term storage, as evaporation can alter concentration.
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Calculation:
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Procedure: Add calculated DMSO to the vial. Vortex for 30 seconds. Solution should be clear and colorless.
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Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.
Part 5: Biosynthesis & Production
Nanchangmycin is produced by Streptomyces nanchangensis (strain NS3226) via a Type I Polyketide Synthase (PKS) pathway.
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Gene Cluster: The nan gene cluster (~132 kb) encodes the PKS machinery.
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Assembly: The backbone is assembled from acetate and propionate units.
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Tailoring: Post-PKS modifications include:
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Epoxidation/Cyclization: Formation of the ether rings.
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Glycosylation: The nanG genes encode the biosynthesis and attachment of the 4-O-methyl-L-rhodinose sugar.
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Regulatory Genes: nanR1 and nanR2 are pathway-specific activators.
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References
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Rausch, K., et al. (2017). "Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus." Cell Reports. Link
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Li, Y., et al. (2022). "Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells."[1] eLife. Link
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Sun, Y., et al. (2002).[1] "A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin." Chemistry & Biology. Link
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Dittmar, M., et al. (2021). "Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-CoV-2." Cell Reports. Link
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PubChem. "Nanchangmycin Compound Summary."[5][6] National Library of Medicine.[5] Link
Sources
- 1. elifesciences.org [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanchangmycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nanchangmycin - PubChem [pubchem.ncbi.nlm.nih.gov]
